molecular formula C14H15N3O B2668238 5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one CAS No. 1934870-46-8

5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one

Cat. No.: B2668238
CAS No.: 1934870-46-8
M. Wt: 241.294
InChI Key: XNFYEECRWZPUEX-UHFFFAOYSA-N
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Description

5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one is a heterocyclic compound that belongs to the class of pyrazolo-diazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available methyl pyrazole 3,5-dicarboxylate.

    Alkylation: The methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine.

    Cyclization: The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton.

    Reduction: Selective reduction of the lactam is accomplished using borane.

    Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.

    Arylations: The free N-terminal of the diazepine undergoes smooth Buchwald and Chan arylations among various standard chemistry applications.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalable synthesis methods described above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the pyrazolo-diazepine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo-diazepine ring.

Scientific Research Applications

5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one has several scientific research applications:

    Chemistry: It serves as a valuable scaffold for the design of new compounds with potential biological activities.

    Biology: The compound is studied for its interactions with biological targets and its potential as a therapeutic agent.

    Medicine: Research focuses on its potential use in treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one is unique due to its specific benzyl substitution and the resulting biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14-7-9-17-13(6-8-15-17)11-16(14)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFYEECRWZPUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN(C1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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